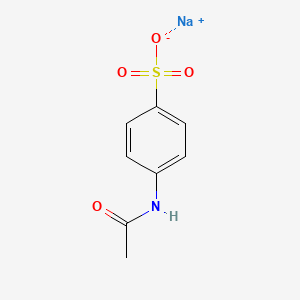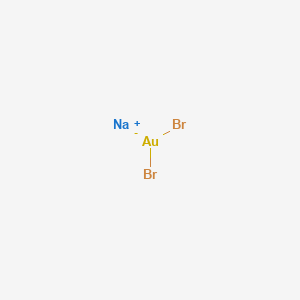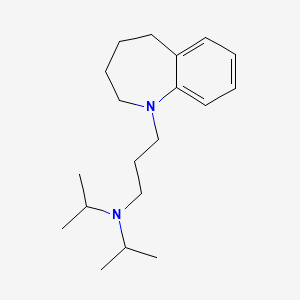
2,5-Dimethyl-2,5-di(tert-amylperoxy)hexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,1,4,4-Tetramethyltetramethylene)bis[tert-pentyl]peroxide is an organic peroxide compound with the molecular formula C18H38O4. It is known for its use as a radical initiator in polymerization reactions and other chemical processes. This compound is characterized by its stability and effectiveness in initiating free radical reactions, making it valuable in various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,1,4,4-Tetramethyltetramethylene)bis[tert-pentyl]peroxide typically involves the reaction of tert-pentyl hydroperoxide with 1,1,4,4-tetramethyltetramethylene. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods: In industrial settings, the production of (1,1,4,4-Tetramethyltetramethylene)bis[tert-pentyl]peroxide is scaled up using large reactors and continuous flow processes. The reaction conditions are carefully monitored to maintain consistency and quality. The final product is purified through distillation or recrystallization to remove any impurities and ensure high purity .
化学反应分析
Types of Reactions: (1,1,4,4-Tetramethyltetramethylene)bis[tert-pentyl]peroxide primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various types of polymerization reactions, including addition polymerization and copolymerization. The compound can also participate in oxidation reactions under specific conditions .
Common Reagents and Conditions: The decomposition of (1,1,4,4-Tetramethyltetramethylene)bis[tert-pentyl]peroxide is often induced by heat or ultraviolet light. Common reagents used in conjunction with this compound include monomers such as styrene, acrylates, and methacrylates. The reaction conditions typically involve elevated temperatures and controlled atmospheres to facilitate the formation of free radicals .
Major Products Formed: The primary products formed from the reactions of (1,1,4,4-Tetramethyltetramethylene)bis[tert-pentyl]peroxide are polymers and copolymers. These products have various applications in the production of plastics, resins, and elastomers. The specific properties of the polymers can be tailored by adjusting the reaction conditions and the choice of monomers .
科学研究应用
(1,1,4,4-Tetramethyltetramethylene)bis[tert-pentyl]peroxide has a wide range of applications in scientific research and industry. In chemistry, it is used as a radical initiator in polymerization reactions to synthesize various polymers and copolymers. In biology and medicine, it is employed in the study of radical-induced processes and the development of new materials for biomedical applications. In industry, it is used in the production of plastics, resins, and elastomers, as well as in the formulation of coatings and adhesives .
作用机制
The mechanism of action of (1,1,4,4-Tetramethyltetramethylene)bis[tert-pentyl]peroxide involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can then initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets of this compound are primarily the double bonds in monomers, which are susceptible to radical attack. The pathways involved include the propagation and termination steps of radical polymerization .
相似化合物的比较
Similar Compounds:
- Di-tert-butyl peroxide
- Benzoyl peroxide
- Cumene hydroperoxide
Comparison: Compared to other similar compounds, (1,1,4,4-Tetramethyltetramethylene)bis[tert-pentyl]peroxide offers unique advantages in terms of stability and effectiveness as a radical initiator. Its structure allows for controlled decomposition and efficient radical generation, making it suitable for a wide range of applications. Unlike benzoyl peroxide, which is commonly used in acne treatment, (1,1,4,4-Tetramethyltetramethylene)bis[tert-pentyl]peroxide is primarily used in industrial and research settings .
属性
CAS 编号 |
5168-50-3 |
|---|---|
分子式 |
C18H38O4 |
分子量 |
318.5 g/mol |
IUPAC 名称 |
2,5-dimethyl-2,5-bis(2-methylbutan-2-ylperoxy)hexane |
InChI |
InChI=1S/C18H38O4/c1-11-15(3,4)19-21-17(7,8)13-14-18(9,10)22-20-16(5,6)12-2/h11-14H2,1-10H3 |
InChI 键 |
TUAPLLGBMYGPST-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)OOC(C)(C)CCC(C)(C)OOC(C)(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl-](/img/structure/B13753178.png)
![2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13753180.png)








